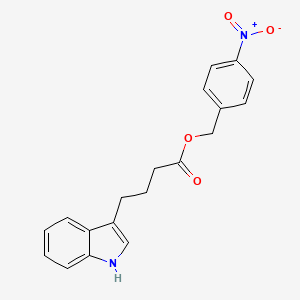
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride, also known as DMPT or 2-HO-DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and has a molecular weight of 271.8 g/mol.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride is not fully understood, but it is believed to act on the central nervous system by increasing the release of certain neurotransmitters such as dopamine and serotonin. 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has also been shown to activate the hypothalamic-pituitary-adrenal axis, which regulates the body's response to stress.
Biochemical and Physiological Effects:
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has been shown to have various biochemical and physiological effects on animals. In poultry, 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has been shown to increase the activity of digestive enzymes, improve the absorption of nutrients, and enhance the immune system. In fish, 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has been shown to increase the activity of digestive enzymes, improve the growth performance, and enhance the immune system. 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has several advantages for lab experiments, including its low toxicity, high solubility in water, and ease of use. However, 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has some limitations, including its potential to interfere with the results of certain laboratory tests and its limited stability in certain conditions.
Orientations Futures
There are several future directions for the research on 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride. One potential direction is to investigate the mechanism of action of 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride in more detail to better understand its effects on animals. Another direction is to explore the potential applications of 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride in other fields, such as drug delivery and biomedical engineering. Finally, further studies are needed to evaluate the safety and efficacy of 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride in different animal species and under different conditions.
Conclusion:
In conclusion, 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride can be synthesized through a series of chemical reactions starting from 2,6-dimethylmorpholine. 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has been extensively studied for its potential applications in agriculture, aquaculture, and medicine. 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has various biochemical and physiological effects on animals and has several advantages for lab experiments. There are several future directions for the research on 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride, including investigating its mechanism of action and exploring its potential applications in other fields.
Méthodes De Synthèse
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride can be synthesized through a series of chemical reactions starting from 2,6-dimethylmorpholine. The synthesis process involves the reaction of 2,6-dimethylmorpholine with epichlorohydrin to form 1-(2,6-dimethylmorpholino)-2-propanol. This intermediate product is then reacted with p-toluenesulfonic acid to form 1-(2,6-dimethylmorpholino)-3-(p-toluenesulfonic acid)propan-2-ol. Finally, the p-toluenesulfonic acid group is replaced with a hydrochloride group through a reaction with hydrochloric acid to form 1-(2,6-dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride (1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride).
Applications De Recherche Scientifique
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has been extensively studied for its potential applications in various fields such as agriculture, aquaculture, and medicine. In agriculture, 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has been shown to enhance the growth performance of livestock and poultry by increasing feed intake and improving nutrient utilization. 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has also been used as a feed attractant to improve the palatability of feed for aquaculture species such as fish and shrimp. In medicine, 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has been investigated for its potential as a drug delivery system due to its ability to enhance the absorption and bioavailability of drugs.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-12-4-6-16(7-5-12)19-11-15(18)10-17-8-13(2)20-14(3)9-17;/h4-7,13-15,18H,8-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFMFGNFXMDLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2969532.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2969533.png)
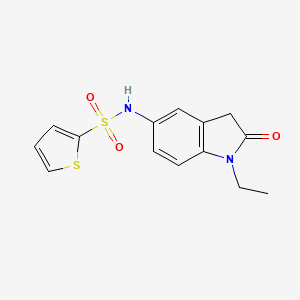
![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2969538.png)

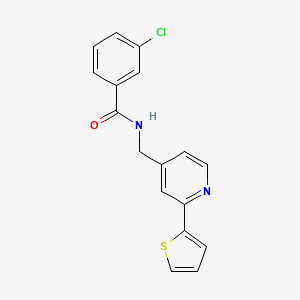
![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)
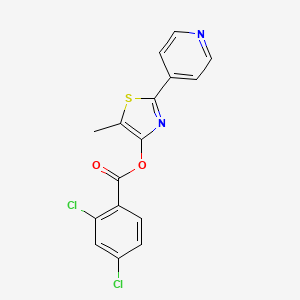
![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)
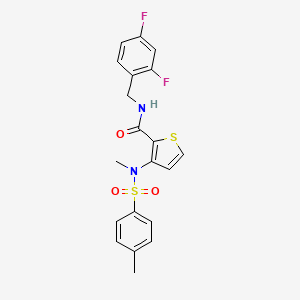

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969552.png)
![1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2969554.png)
